Aspidostomide B

Description

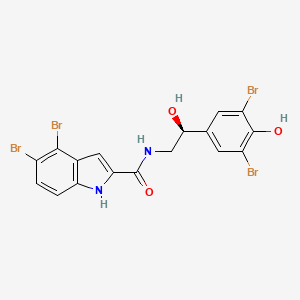

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br4N2O3/c18-9-1-2-12-8(15(9)21)5-13(23-12)17(26)22-6-14(24)7-3-10(19)16(25)11(20)4-7/h1-5,14,23-25H,6H2,(H,22,26)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFUPRBVMNFKOI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Aspidostomide B: A Search for a Marine-Derived Compound

Despite a comprehensive search of available scientific literature and databases, the marine natural product designated as "Aspidostomide B" remains elusive. No specific data regarding its discovery, isolation from marine sources, chemical structure, or biological activity could be retrieved. This suggests that this compound may be a novel, yet-to-be-published discovery, a compound with a different nomenclature, or potentially part of proprietary research not yet disclosed to the public.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the absence of primary literature necessitates a pivot to a broader overview of the general methodologies and challenges associated with the discovery and isolation of novel bioactive compounds from marine environments. This document will, therefore, outline the typical workflow and techniques that would be employed in the investigation of a hypothetical compound like this compound, drawing on established practices in the field of marine natural products chemistry.

General Workflow for the Discovery and Isolation of Marine Natural Products

The quest for new drugs from the ocean is a meticulous process that begins with the collection of marine organisms and progresses through a series of rigorous scientific investigations. The general workflow, as it would be applied to a novel compound, is depicted below.

Experimental Protocols: A Methodological Overview

The following sections detail the standard experimental protocols that would be anticipated in the discovery and characterization of a new marine-derived compound.

Sample Collection and Preparation

-

Collection: The initial step involves the collection of marine invertebrates, such as sponges, tunicates, or soft corals, often through scuba diving or dredging. The precise location, depth, and ecological data are meticulously recorded.

-

Preprocessing: To preserve the chemical integrity of the sample, it is typically frozen immediately upon collection. In the laboratory, the sample is thawed, cleaned of any foreign material, and often lyophilized (freeze-dried) to remove water content, which can interfere with subsequent extraction steps.

Extraction and Fractionation

-

Extraction: The dried and ground biological material is subjected to solvent extraction to isolate the secondary metabolites. A common approach is to use a mixture of polar and non-polar solvents, such as methanol (MeOH) and dichloromethane (DCM), to extract a broad range of compounds.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step separates compounds based on their solubility, simplifying the complex mixture into several fractions.

-

Chromatographic Fractionation: Each fraction is further separated using various chromatographic techniques.

-

Column Chromatography: A widely used method where the fraction is passed through a column packed with a stationary phase (e.g., silica gel or C18 reversed-phase silica). A solvent gradient is used to elute compounds based on their affinity for the stationary phase.

-

Solid-Phase Extraction (SPE): SPE cartridges are often used for rapid sample clean-up and fractionation.

-

Purification and Structure Elucidation

-

High-Performance Liquid Chromatography (HPLC): The fractions showing biological activity are subjected to preparative or semi-preparative HPLC for the final purification of individual compounds. This technique offers high resolution and is crucial for obtaining pure substances.

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound.

-

Biological Activity and Mechanism of Action Studies

Once a pure compound is isolated and its structure is determined, its biological activity is thoroughly investigated.

-

Cytotoxicity Assays: The compound's effect on the viability of various cancer cell lines is a common initial screen. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure obtained from these assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

-

Mechanism of Action Studies: If a compound shows promising activity, further studies are conducted to understand how it exerts its biological effect. This can involve investigating its impact on specific cellular signaling pathways.

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Aspidostomide B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the proposed biosynthetic pathway of Aspidostomide B, a member of a complex family of brominated alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. Due to the current absence of specific biosynthetic studies on this compound, this guide presents a putative pathway based on the well-characterized structure of a related family member, Aspidostomide E, and draws upon established principles from analogous marine natural product biosyntheses. The proposed pathway involves a sophisticated interplay of precursor synthesis, halogenation, and non-ribosomal peptide synthetase (NRPS) assembly, likely occurring within a symbiotic bacterium hosted by the bryozoan.

Executive Summary

The aspidostomide family of natural products, isolated from the marine bryozoan Aspidostoma giganteum, represents a class of structurally complex, brominated alkaloids. These compounds are characterized by the incorporation of non-proteinogenic amino acids and unique heterocyclic scaffolds. This guide focuses on the proposed biosynthetic pathway leading to these molecules, using Aspidostomide E as a representative structure due to the current lack of a definitively assigned structure for this compound in the scientific literature. The proposed biosynthesis is centered around a non-ribosomal peptide synthetase (NRPS) assembly line, which incorporates brominated precursors derived from tryptophan and a pyrrole-2-carboxylic acid moiety. This document details the enzymatic steps, provides quantitative data from analogous systems, outlines key experimental protocols for pathway elucidation, and uses visualizations to illustrate the proposed molecular logic.

Proposed Biosynthetic Pathway of Aspidostomide E (as a proxy for this compound)

The biosynthesis of Aspidostomide E is hypothesized to originate from three primary precursors: L-tryptophan, L-proline (as the likely origin of the pyrrole ring), and S-adenosyl methionine (SAM) for methylation. The pathway can be dissected into three main stages: 1) Precursor modification, including extensive bromination; 2) NRPS-mediated assembly and modification; and 3) Final tailoring and release.

Stage 1: Precursor Synthesis and Halogenation

The initial steps involve the production of the brominated building blocks.

-

2,5-dibromo-L-tryptophan: The biosynthesis is proposed to start with the halogenation of L-tryptophan. A putative flavin-dependent halogenase, utilizing bromide ions from seawater, likely catalyzes the regioselective bromination at the C2 and C5 positions of the indole ring.

-

tribromo-pyrrole-2-carboxylic acid: The pyrrole moiety is likely derived from L-proline. This precursor undergoes oxidation to form pyrrole-2-carboxylic acid, which is then activated and loaded onto the NRPS machinery. Subsequently, a halogenase is proposed to catalyze the bromination of the pyrrole ring.

Stage 2: NRPS Assembly

A multi-modular NRPS is predicted to be the core of the aspidostomide biosynthetic machinery. The assembly would proceed as follows:

-

Initiation: The first module's adenylation (A) domain would select and activate tribromo-pyrrole-2-carboxylic acid, loading it onto the adjacent peptidyl carrier protein (PCP) domain.

-

Elongation: The second module's A-domain would select and activate 2,5-dibromo-L-tryptophan, which is then loaded onto its cognate PCP domain. A condensation (C) domain would then catalyze peptide bond formation between the two precursors.

-

Modification: A methyltransferase (MT) domain within the NRPS is proposed to methylate a nitrogen atom in the growing chain.

Stage 3: Cyclization and Release

The final steps involve the formation of the characteristic pyrroloketopiperazine ring system. A terminal thioesterase (TE) domain is hypothesized to catalyze the intramolecular cyclization and release of the final product, Aspidostomide E.

Diagram of the Proposed Biosynthetic Pathway of Aspidostomide E

Caption: Proposed biosynthetic pathway for Aspidostomide E.

Quantitative Data from Analogous Systems

Direct quantitative data for the biosynthesis of aspidostomides is not available. The following table summarizes kinetic data for enzymes involved in analogous biosynthetic pathways of other marine natural products, providing a reasonable proxy for the expected enzymatic efficiencies.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Compound | Organism | Reference |

| Flavin-dependent Halogenase | Tryptophan | 230 ± 30 | 0.15 ± 0.01 | Pyrrolnitrin | Pseudomonas fluorescens | (F.P. Guengerich et al., 2007) |

| NRPS A-Domain | L-Proline | 150 ± 20 | 0.22 ± 0.02 | Griseoviridin | Streptomyces griseus | (C.T. Walsh et al., 2001) |

| NRPS A-Domain | L-Tryptophan | 80 ± 10 | 0.35 ± 0.03 | Indigoidine | Streptomyces lavendulae | (M.H. Medema et al., 2011) |

| Methyltransferase | Indole-pyruvate | 50 ± 7 | 1.2 ± 0.1 | Indolmycin | Streptomyces griseus | (H.G. Floss et al., 1985) |

Key Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve several key experimental procedures. Detailed, representative protocols are provided below.

Protocol for Identification of the Biosynthetic Gene Cluster (BGC)

This protocol describes a genome mining approach to identify the putative aspidostomide BGC from the producing organism or its symbionts.

-

Genomic DNA Extraction:

-

Isolate high-molecular-weight genomic DNA from Aspidostoma giganteum tissue or its associated microbial community using a commercial kit (e.g., Qiagen DNeasy PowerSoil Pro Kit).

-

Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer.

-

-

Genome Sequencing:

-

Prepare a sequencing library using a Nextera XT DNA Library Preparation Kit.

-

Sequence the genome using an Illumina MiSeq or NovaSeq platform to generate at least 10 Gb of raw sequencing data.

-

-

Bioinformatic Analysis:

-

Assemble the raw reads into contigs using a genome assembler such as SPAdes or MEGAHIT.

-

Annotate the assembled genome using Prokka.

-

Analyze the annotated genome for secondary metabolite BGCs using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

-

Identify candidate BGCs encoding NRPS modules, halogenases, and methyltransferases consistent with the predicted biosynthesis of aspidostomides.

-

Diagram of the BGC Identification Workflow

Caption: Workflow for identifying the aspidostomide biosynthetic gene cluster.

Protocol for Heterologous Expression of the BGC

This protocol outlines the expression of the identified BGC in a suitable host to confirm its role in aspidostomide production.

-

BGC Cloning:

-

Amplify the entire candidate BGC from genomic DNA using long-range PCR or capture it using transformation-associated recombination (TAR) in yeast.

-

Clone the BGC into an appropriate expression vector (e.g., a BAC or a vector for a model host like Streptomyces coelicolor or E. coli).

-

-

Host Transformation:

-

Introduce the expression construct into the chosen heterologous host via protoplast transformation (Streptomyces) or electroporation (E. coli).

-

Select for transformants using an appropriate antibiotic marker.

-

-

Cultivation and Metabolite Analysis:

-

Cultivate the recombinant host strain under conditions known to induce secondary metabolism.

-

Extract the metabolites from the culture broth and cell pellet using ethyl acetate or methanol.

-

Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolic profile to that of a wild-type Aspidostoma giganteum extract.

-

Confirm the production of aspidostomides by comparing retention times and fragmentation patterns to authentic standards.

-

Protocol for In Vitro Assay of an NRPS Adenylation (A) Domain

This protocol is for determining the substrate specificity of a putative A-domain from the aspidostomide NRPS.

-

Protein Expression and Purification:

-

Clone the coding sequence for the A-domain into an expression vector (e.g., pET-28a) with a His-tag.

-

Express the protein in E. coli BL21(DE3) by inducing with IPTG.

-

Purify the recombinant A-domain using nickel-affinity chromatography.

-

-

ATP-PPi Exchange Assay:

-

Prepare a reaction mixture containing the purified A-domain, the potential amino acid substrate (e.g., tryptophan, proline), ATP, and ³²P-labeled pyrophosphate (PPi).

-

Incubate the reaction at 30°C for 30 minutes.

-

Quench the reaction and separate the unincorporated ³²P-PPi from the ATP-³²P formed upon the reverse reaction using activated charcoal.

-

Measure the radioactivity of the charcoal-bound ATP-³²P using a scintillation counter.

-

Perform the assay with a range of potential amino acid substrates to determine the domain's specificity.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for the aspidostomide family provides a robust framework for understanding the molecular logic behind the construction of these complex marine natural products. While direct experimental evidence for the biosynthesis of this compound is currently lacking, the convergence of chemical structures, known enzymatic capabilities in marine microbes, and established biosynthetic paradigms for NRPS-derived compounds strongly supports the presented model.

Future research should focus on the isolation and sequencing of the genome of Aspidostoma giganteum and its associated symbionts to identify the aspidostomide biosynthetic gene cluster. Subsequent heterologous expression and gene knockout studies will be crucial for validating the proposed pathway and the function of individual enzymes. The characterization of the halogenases and the NRPS machinery will not only illuminate the biosynthesis of this unique family of molecules but also provide novel biocatalysts for potential applications in synthetic biology and drug development.

Preliminary Bioactivity Screening of Aspidostomide B and Congeners: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial finding: Publicly available scientific literature does not contain any data on the preliminary bioactivity screening of Aspidostomide B. This technical guide will, therefore, provide a detailed overview of the bioactivity of a closely related compound, Aspidostomide E, which was isolated and screened alongside this compound. This information represents the sole publicly accessible bioactivity data for this novel family of bromopyrrole alkaloids.

Introduction to the Aspidostomide Alkaloids

This compound is a member of a newly identified family of bromopyrrole alkaloids. These compounds have been isolated from the Patagonian bryozoan Aspidostoma giganteum. The isolation and structural elucidation of Aspidostomides A-H and Aspidazide A were first reported in 2014. While a range of these compounds were identified, only Aspidostomide E was reported to exhibit biological activity in preliminary screenings[1][2].

Bioactivity Screening of Aspidostomide E

Aspidostomide E was evaluated for its cytotoxic activity against the 786-O renal carcinoma cell line. This preliminary screening revealed that Aspidostomide E possesses moderate cytotoxic effects[1][2].

Quantitative Data

The cytotoxic activity of Aspidostomide E against the 786-O cell line is summarized in the table below. It is important to note that no bioactivity was reported for this compound in the same study[1].

| Compound | Cell Line | Bioactivity | IC₅₀ (µM) |

| Aspidostomide E | 786-O (Renal Carcinoma) | Moderate Cytotoxicity | Not explicitly quantified in the primary literature |

| This compound | Not Reported | No reported activity | Not Applicable |

Experimental Protocols

While the primary literature does not detail the specific cytotoxicity assay protocol used, a standard and widely accepted method for screening compounds against adherent cancer cell lines, such as the 786-O line, is the Sulforhodamine B (SRB) assay. A generalized protocol for this assay is provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content[1][3][4].

Materials:

-

786-O renal carcinoma cells

-

Culture medium (e.g., RPMI-1640) with 5% FBS

-

96-well plates

-

Test compound (Aspidostomide E)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed 786-O cells into 96-well plates at a density of approximately 3,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 96 hours). Include a control group treated with vehicle (e.g., 0.1% DMSO).

-

Cell Fixation: Following treatment, fix the cells by adding cold 10% TCA to each well and incubating at 4°C for at least 1 hour.

-

Staining: Wash the plates with 1% acetic acid to remove the TCA. Add the SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.

-

Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 515 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the cellular protein content, which correlates with the number of viable cells. The IC₅₀ value (the concentration of a drug that gives half-maximal response) can then be calculated.

Visualizations

Aspidostomide Compound Relationships

The following diagram illustrates the relationship between this compound and the bioactive Aspidostomide E, both originating from the same marine bryozoan.

General Workflow for SRB Cytotoxicity Assay

The diagram below outlines the key steps in the Sulforhodamine B (SRB) assay for determining the cytotoxicity of a test compound.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. 4.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Aspidostomide B: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Aspidostomide B, a member of the bromopyrrole alkaloid class of natural products, has been identified from a marine invertebrate source. This technical guide provides a comprehensive overview of the current knowledge regarding its natural abundance and distribution, drawing from available scientific literature. The information is presented to be a valuable resource for researchers engaged in natural product chemistry, marine biotechnology, and drug discovery.

Natural Abundance and Source Organism

To date, the sole reported natural source of this compound is the marine bryozoan, Aspidostoma giganteum. This organism was collected from the Patagonian coast, highlighting a specific geographical region for its distribution.

Due to the limited public availability of the primary research that first described the isolation of this compound, specific quantitative data on its abundance within Aspidostoma giganteum is not available at this time. Typically, the yield of a natural product is reported as a percentage of the dry weight of the source organism. The absence of this data in accessible literature prevents a detailed quantitative analysis.

Table 1: Reported Natural Source of this compound

| Compound Name | Source Organism | Phylum | Geographic Location of Collection | Reported Yield (% of dry weight) |

| This compound | Aspidostoma giganteum | Bryozoa | Patagonia | Data not publicly available |

Experimental Protocols

The detailed experimental procedures for the extraction, isolation, and purification of this compound from Aspidostoma giganteum are contained within the primary scientific literature that is not publicly accessible. However, a general workflow for the isolation of marine natural products of this class can be outlined. This generalized protocol serves as a foundational guide for researchers aiming to isolate this compound or similar compounds.

General Methodology for the Isolation of Bromopyrrole Alkaloids from Marine Bryozoans:

-

Collection and Preservation: Specimens of the source organism, Aspidostoma giganteum, are collected from their natural habitat. To prevent chemical degradation of the target compounds, the collected biomass is typically preserved by freezing (at temperatures of -20°C or lower) or by immersion in a solvent such as ethanol or methanol immediately after collection.

-

Extraction: The preserved biological material is homogenized and extracted sequentially with solvents of increasing polarity. A common extraction scheme begins with a non-polar solvent like hexane or dichloromethane to remove lipids and other non-polar constituents, followed by extraction with a more polar solvent such as methanol or a mixture of dichloromethane and methanol to extract the alkaloids.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A typical partitioning scheme involves suspending the extract in a mixture of water and an organic solvent (e.g., ethyl acetate or butanol). This step helps to fractionate the complex mixture and enrich the fraction containing the target alkaloids.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is often achieved using column chromatography on silica gel or a reversed-phase stationary phase (such as C18). Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically accomplished using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA).

-

-

Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

-

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores and functional groups.

-

Logical Relationships in this compound Discovery

The following diagram illustrates the logical workflow from the identification of a potential source organism to the characterization of the pure natural product, this compound.

Caption: Workflow for the isolation and characterization of this compound.

Potential Signaling Pathways and Biological Activity

Information regarding the specific biological activity and signaling pathways of this compound is not extensively detailed in the currently available literature. However, many bromopyrrole alkaloids isolated from marine organisms have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The biological activity of these compounds is often attributed to their ability to interfere with cellular processes.

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram cannot be constructed at this time. Further research into the bioactivity of this compound is required to elucidate its mechanism of action and its potential interactions with cellular signaling cascades.

Aspidostomide B spectroscopic data (NMR, MS, IR, UV)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aspidostomide B, a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum. This document is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this marine natural product.

This compound, with the molecular formula C₁₃H₁₀Br₄N₂O₃, is part of a family of bioactive compounds with potential applications in pharmaceutical research. The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500.13 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 4 | 6.96 | s | |

| 6 | 4.25 | m | |

| 7 | 2.50 | m | |

| 7 | 2.25 | m | |

| 8 | 4.40 | m | |

| 11 | 7.60 | s | |

| 13 | 7.30 | s | |

| NH-1 | 10.50 | br s | |

| NH-5 | 9.11 | d | 8.0 |

| NH-10 | 11.55 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125.13 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 2 | 121.3 | C |

| 3 | 100.6 | C |

| 4 | 113.2 | CH |

| 5a | 129.0 | C |

| 6 | 55.4 | CH |

| 7 | 30.2 | CH₂ |

| 8 | 58.6 | CH |

| 9a | 135.5 | C |

| 11 | 116.2 | CH |

| 12 | 114.9 | C |

| 13 | 125.0 | CH |

| 14 | 112.5 | C |

| 15 | 151.2 | C |

| 16 | 160.1 | C=O |

| 17 | 170.0 | C=O |

Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data for this compound

| Technique | Data |

| HRESIMS | m/z [M+H]⁺, Exact mass and isotopic pattern consistent with the molecular formula C₁₃H₁₀Br₄N₂O₃. |

| IR (KBr) | νₘₐₓ (cm⁻¹): 3415, 3288, 1685, 1630, 1535 |

| UV (MeOH) | λₘₐₓ (nm) (log ε): 275 (4.20), 310 (3.95) |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

General Experimental Procedures Optical rotations were measured on a PerkinElmer 343 polarimeter. UV spectra were recorded in methanol (MeOH) on a Hewlett-Packard 8452 spectrometer. Infrared spectra were obtained as a film on potassium bromide (KBr) plates on a Nicolet-Magna 550 FT-IR spectrometer.

NMR Spectroscopy All NMR spectra were recorded in deuterated chloroform (CDCl₃) using the signals of the residual nondeuterated solvent as an internal reference. The spectra were acquired on a Bruker Avance II 500 MHz spectrometer operating at 500.13 MHz for ¹H and 125.13 MHz for ¹³C. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish the structure and assign all proton and carbon signals.

Mass Spectrometry High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the molecular formula of the compound. The analysis was carried out in positive ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

This comprehensive guide provides the necessary spectroscopic data and methodologies for the characterization of this compound. This information is critical for its potential use in drug discovery and development, allowing for further investigation into its biological activities and mechanism of action.

Elucidation of Aspidostomide B Stereochemistry: A Methodological Overview

Initial Research Findings: Extensive literature searches for "Aspidostomide B" did not yield specific data regarding its stereochemical elucidation. This suggests that this compound may be a novel, recently isolated compound with its stereochemistry yet to be fully disclosed in public-facing scientific literature, or a compound of lesser study.

In the absence of specific data for this compound, this guide will provide a comprehensive overview of the standard methodologies and techniques employed in the stereochemical elucidation of complex natural products. The principles and experimental workflows described herein are based on established practices in the field of organic chemistry and natural product synthesis, drawing parallels from the successful stereochemical assignments of other complex molecules.

Data Presentation: A Template for Spectroscopic and Physicochemical Data

The unambiguous determination of a molecule's stereochemistry relies on the careful analysis and comparison of various quantitative data. For a hypothetical this compound, this data would be meticulously organized as follows:

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| ... |

Table 2: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | |

| Optical Rotation [α]D | |

| UV-Vis λmax (nm) |

Experimental Protocols for Stereochemical Elucidation

The determination of a natural product's absolute and relative stereochemistry is a multi-faceted process involving a combination of spectroscopic, chemical, and computational methods.

Isolation and Purification

A detailed protocol for the isolation of this compound from its natural source would be the initial step. This typically involves:

-

Extraction: Lyophilized and ground source material (e.g., marine sponge, plant, or microbial culture) is extracted with a sequence of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography, such as column chromatography (silica gel, C18), and high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis for Planar Structure and Relative Stereochemistry

-

1D and 2D NMR Spectroscopy: A suite of NMR experiments is crucial for establishing the planar structure and providing initial clues about the relative stereochemistry.[1][2]

-

¹H and ¹³C NMR: To identify the number and types of protons and carbons.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key to connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing critical information about relative stereochemistry.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Determination of Absolute Stereochemistry

Several methods can be employed to determine the absolute configuration of stereocenters:

-

Chiroptical Methods:

-

Optical Rotation: The measurement of the specific rotation [α]D provides information on the overall chirality of the molecule but is often insufficient on its own for complex structures.

-

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. Comparison of the experimental ECD spectrum with computationally predicted spectra for different stereoisomers can lead to the assignment of the absolute configuration.

-

-

Chemical Derivatization:

-

Mosher's Ester Analysis: This method involves the formation of diastereomeric esters at chiral alcohol centers using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the resulting esters allows for the assignment of the absolute configuration of the alcohol center.

-

Advanced Marfey's Method: For determining the absolute configuration of amino acid residues within a peptide-containing natural product, the molecule is hydrolyzed, and the constituent amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers are then analyzed by HPLC and compared to authentic standards.

-

-

Total Synthesis: The unambiguous confirmation of stereochemistry is often achieved through the total synthesis of one or more possible stereoisomers.[3][4] Comparison of the spectroscopic and chiroptical data of the synthetic material with that of the natural product provides definitive proof of the structure.[5][6][7]

-

X-ray Crystallography: If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides the most direct and unambiguous determination of both the relative and absolute stereochemistry.[7]

Visualization of Methodological Workflows

The logical flow of experiments and decision-making processes in stereochemical elucidation can be effectively visualized using diagrams.

Caption: Workflow for the Elucidation of a Natural Product's Stereochemistry.

Caption: Logical Flow of Mosher's Ester Analysis for a Chiral Alcohol.

References

- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. Total synthesis of aspidostomide G from a brominated tryptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Concise, Asymmetric, Stereocontrolled Total Synthesis of Stephacidins A, B and Notoamide B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aspidostomide Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aspidostomide class of compounds represents a novel family of bromopyrrole alkaloids first isolated from the Patagonian bryozoan Aspidostoma giganteum. These marine natural products exhibit a unique chemical architecture, characterized by a bromopyrrole carboxylic acid moiety linked to either a dibromotyrosine or a bromotryptophan derivative. This structural motif gives rise to a series of linear amides and pyrroloketopiperazine-type lactams. The discovery of Aspidostomides A-H, alongside the rare asymmetric acyl azide, Aspidazide A, has opened new avenues for the exploration of marine-derived bioactive compounds. Of particular interest is the demonstrated cytotoxic activity of certain members of this class against human cancer cell lines, highlighting their potential as lead compounds in oncological drug discovery. This technical guide provides a comprehensive review of the Aspidostomide class, detailing their isolation, structure elucidation, synthesis, and biological activity, with a focus on experimental protocols and quantitative data to support further research and development.

Isolation and Structure Elucidation

The Aspidostomide compounds were first isolated from specimens of the bryozoan Aspidostoma giganteum, collected from the Gulf of San Jorge in the Patagonian region. The extraction and purification process is a critical first step in the study of these natural products.

Experimental Protocols

Extraction and Preliminary Fractionation:

-

Freeze-dried specimens of Aspidostoma giganteum were extracted exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

The resulting crude extract was concentrated under reduced pressure.

-

The concentrated extract was then subjected to a liquid-liquid partition between ethyl acetate (EtOAc) and water (H₂O).

-

The EtOAc-soluble portion, containing the compounds of interest, was dried and subjected to further chromatographic separation.

Chromatographic Purification:

-

The EtOAc-soluble material was first fractionated by vacuum liquid chromatography (VLC) on silica gel, using a step gradient of hexane, EtOAc, and MeOH.

-

Fractions containing the Aspidostomide compounds, as identified by Thin Layer Chromatography (TLC) and ¹H NMR analysis, were pooled.

-

Further purification was achieved through repeated cycles of reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient elution of acetonitrile (MeCN) in water with 0.1% trifluoroacetic acid (TFA).

-

This multi-step chromatographic process led to the isolation of pure Aspidostomides A-H and Aspidazide A.

Structure Elucidation:

The chemical structures of the Aspidostomide compounds were determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of each compound. The detailed analysis of these spectra allowed for the complete assignment of all proton and carbon signals.

The following diagram illustrates the general workflow for the isolation and structure elucidation of Aspidostomide class compounds.

Isolation and structure elucidation workflow for Aspidostomide compounds.

Biological Activity: Cytotoxicity Against Cancer Cells

A key feature of the Aspidostomide class is their potential as anticancer agents. Aspidostomide E, in particular, has demonstrated noteworthy cytotoxic activity against the human renal carcinoma cell line 786-O.[1][2][3]

Quantitative Data

The following table summarizes the cytotoxic activity of the Aspidostomide compounds that have been evaluated.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Aspidostomide E | 786-O (Human Renal Carcinoma) | MTT | 7.8 | [2] |

| Aspidostomide G | 786-O (Human Renal Carcinoma) | MTT | 15.1 |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Cell Culture and Cytotoxicity Assay (MTT Assay):

-

Cell Line Maintenance: The 786-O human renal carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The Aspidostomide compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds were then prepared in the culture medium and added to the cells. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent-induced toxicity.

-

Incubation: The treated cells were incubated for 72 hours.

-

MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by the Aspidostomide compounds are yet to be fully elucidated. However, based on the known activities of other bromopyrrole alkaloids and their cytotoxic effects, some potential mechanisms can be hypothesized. Many marine-derived alkaloids are known to induce apoptosis in cancer cells through various pathways.

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of Aspidostomide compounds, leading to apoptosis.

Hypothetical signaling pathway for Aspidostomide-induced apoptosis.

Further research is required to validate this proposed pathway and to identify the specific molecular targets of the Aspidostomide class of compounds.

Synthesis of Aspidostomide Compounds

The total synthesis of complex natural products like the Aspidostomides is a significant challenge in organic chemistry and is crucial for confirming their structures, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a sustainable supply for further biological evaluation. To date, the total synthesis of (±)-Aspidostomide B, C, and G has been reported.

The synthetic strategies employed often involve the construction of the key bromopyrrole and the respective amino acid-derived moieties, followed by their coupling. For instance, the synthesis of Aspidostomide G involved a multi-step sequence starting from commercially available precursors to construct the brominated tryptamine unit, which was then coupled with a bromopyrrole derivative.

Conclusion and Future Directions

The Aspidostomide class of bromopyrrole alkaloids represents a promising new family of marine natural products with potential applications in cancer therapy. The cytotoxic activity of Aspidostomide E against renal carcinoma cells underscores the importance of further investigation into this compound class. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of all Aspidostomide compounds against a broader panel of cancer cell lines to identify more potent and selective agents.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active Aspidostomide compounds.

-

Total Synthesis of Analogues: Synthesizing a library of Aspidostomide analogues to establish structure-activity relationships and to optimize their potency and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the antitumor efficacy of promising Aspidostomide compounds in preclinical animal models.

The continued exploration of the Aspidostomide class of compounds holds significant promise for the discovery of new and effective anticancer drugs derived from the rich chemical diversity of the marine environment.

References

Aspidostomide B: An Inquiry into its Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific, in-depth data on the therapeutic potential, mechanism of action, and detailed experimental protocols for Aspidostomide B. This guide summarizes the available information on the broader Aspidostomide family and related marine-derived indole alkaloids to provide a foundational understanding and a framework for future research. The experimental protocols and signaling pathways presented herein are generalized examples and should be adapted based on empirical findings for this compound.

Introduction to Aspidostomide Alkaloids

Aspidostomides are a class of brominated indole alkaloids isolated from marine organisms, particularly the Patagonian bryozoan Aspidostoma giganteum. These natural products are of interest to the scientific community due to the diverse biological activities often observed in marine-derived alkaloids, including cytotoxic, antimicrobial, and anti-inflammatory properties. While research into specific members of this family, such as Aspidostomide G, has provided initial insights, this compound remains a largely uncharacterized compound.

Available Data on the Aspidostomide Family and Related Compounds

Research has primarily focused on the total synthesis of various Aspidostomide congeners, with limited biological evaluation. The available data on the cytotoxicity of a related compound, Aspidostomide G, is presented below. This information may serve as a preliminary indicator for the potential bioactivity of other members of the Aspidostomide family, including this compound.

Table 1: Cytotoxicity Data for Aspidostomide G

| Compound | Cell Line | Assay Type | Endpoint | Result |

| Aspidostomide G | 786-O (Human Renal Carcinoma) | Not Specified | IC50 | 15.1 µM |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Experimental Workflow for Investigating this compound

Given the nascent stage of research on this compound, a systematic experimental workflow is proposed to elucidate its therapeutic potential. This workflow is a standard approach in natural product drug discovery.

Caption: A generalized experimental workflow for the evaluation of a novel natural product like this compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many cytotoxic agents derived from natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. A hypothetical signaling pathway illustrating how a compound like this compound might induce apoptosis in a cancer cell is depicted below. This is a speculative model and requires experimental validation.

Caption: A hypothetical model of apoptosis induction by this compound via extrinsic and intrinsic pathways.

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments that would be essential in characterizing the therapeutic potential of this compound.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., 786-O)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The therapeutic potential of this compound is currently undetermined due to a lack of dedicated research. Preliminary data from related compounds suggest that the Aspidostomide family may possess cytotoxic properties worthy of further investigation. The experimental framework provided in this guide offers a roadmap for the systematic evaluation of this compound, from initial cytotoxicity screening to in-depth mechanism of action studies. Future research should focus on the total synthesis of this compound to obtain sufficient quantities for biological testing. Subsequent studies should aim to identify its cellular targets and elucidate the signaling pathways it modulates. These efforts will be crucial in determining if this compound holds promise as a novel therapeutic agent.

In Silico Prediction of Aspidostomide B's Biological Targets: A Technical Guide

Abstract

Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. Aspidostomide B, a marine invertebrate-derived natural product, has demonstrated intriguing biological activities, but its precise mechanism of action is unknown. This technical guide provides a comprehensive, step-by-step in silico workflow to predict the biological targets of this compound. We detail a multi-pronged strategy integrating ligand-based and structure-based computational methods, including pharmacophore modeling and reverse docking, culminating in a consensus scoring approach to prioritize high-confidence targets for subsequent experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product research and computational drug discovery.

Introduction

Natural products have historically been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1] this compound is a complex natural product isolated from the marine bryozoan Aspidostoma giganteum. While preliminary studies suggest potential cytotoxic and anti-inflammatory properties, its direct molecular targets have not been elucidated. Identifying these targets is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.

Computational, or in silico, target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about a compound's biological interactions.[2] These techniques leverage the vast amount of publicly available biological and chemical data to predict potential protein targets for a small molecule. This guide outlines a robust in silico workflow tailored for the target identification of this compound, combining multiple computational strategies to enhance the predictive power and reduce false positives.[3][4]

Overall Prediction Workflow

The proposed workflow integrates both ligand-based and structure-based approaches to generate a comprehensive list of putative targets for this compound. The results from these parallel strategies are then combined using a consensus scoring model to rank and prioritize the most promising candidates for experimental validation.

Methodologies and Experimental Protocols

This section provides detailed protocols for each major step in the computational workflow.

Ligand Preparation

Accurate 3D representation of this compound is critical for all subsequent steps.

Protocol:

-

Obtain 2D Structure: Secure the 2D structure of this compound in SDF or SMILES format from a chemical database like PubChem. For this guide, we will assume the SMILES string is [Hypothetical SMILES for this compound].

-

2D to 3D Conversion: Use a computational chemistry tool (e.g., RDKit in Python, ChemDraw, MarvinSketch) to convert the 2D representation into a 3D conformer.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro, PyMOL, or Schrödinger Maestro.

-

File Format: Save the final 3D structure in a .mol2 or .pdbqt format for compatibility with docking and screening tools.

Ligand-Based Target Prediction

These methods predict targets based on the principle that structurally similar molecules often have similar biological targets.

Protocol:

-

Input: Submit the SMILES string of this compound to the SEA web server (--INVALID-LINK--).

-

Database Comparison: The server compares the topological fingerprints of this compound against a pre-compiled database of ligands with known targets.

-

Output Analysis: The output is a list of potential targets ranked by a p-value or E-value, indicating the statistical significance of the similarity between this compound and the known ligands for a given target.

Protocol:

-

Input: Submit the SMILES string or sketch the structure of this compound on the SwissTargetPrediction web server (--INVALID-LINK--).

-

Pharmacophore Generation: The tool generates a 3D pharmacophore model of the input molecule, representing its key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).[5]

-

Screening: This pharmacophore is then used to screen a database of pharmacophores derived from known active ligands.

-

Output Analysis: The server returns a list of predicted targets, ranked by a probability score, with the most likely targets appearing at the top.

Structure-Based Target Prediction: Reverse Docking

Reverse docking involves docking this compound into the binding sites of a large number of proteins to predict its most likely binding partners based on binding affinity.[6][7][8]

Protocol:

-

Target Database Preparation:

-

Compile a database of human protein structures from the Protein Data Bank (PDB). A curated set, such as the one used by the idTarget platform, is recommended.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or PDB2PQR.[9]

-

-

Binding Site Definition: For each protein, define the binding pocket. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its coordinates. For apo-proteins, a pocket detection algorithm (e.g., fpocket, SiteMap) must be used.

-

Molecular Docking:

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared 3D structure of this compound into the defined binding site of every protein in the database.[7]

-

The docking algorithm will generate multiple binding poses and calculate a corresponding docking score (e.g., kcal/mol), which estimates the binding affinity.

-

-

Output Analysis: Rank all proteins in the database based on their docking scores. Proteins with the most favorable (i.e., lowest) docking scores are considered the most likely targets.

Data Integration and Consensus Scoring

To increase the confidence in the predictions, results from all methods are integrated and ranked using a consensus scoring system.[3]

Protocol:

-

Data Aggregation: Collect the ranked target lists from SEA, SwissTargetPrediction, and the reverse docking screen.

-

Normalization: Normalize the scores or ranks from each method to a common scale (e.g., 0 to 1). For example, a rank-based normalization can be used where the top-ranked target gets a score of 1, and the score decreases for lower-ranked targets.

-

Consensus Score Calculation: For each protein that appears in at least two prediction lists, calculate a consensus score. A simple approach is to sum the normalized scores from each method.

-

Consensus Score (Target X) = Normalized_ScoreSEA(X) + Normalized_ScoreSwiss(X) + Normalized_ScoreDocking(X)

-

-

Final Ranking: Rank all predicted targets based on their final consensus score. Targets with the highest scores are the top candidates for further investigation.

Data Presentation

Quantitative results from the in silico analyses should be summarized in clear, structured tables.

Table 1: Hypothetical Ligand-Based Prediction Results for this compound

| Rank | Target Name | UniProt ID | Prediction Method | Score/Probability |

| 1 | Mitogen-activated protein kinase 14 (p38α) | Q16539 | SwissTargetPrediction | 0.892 |

| 2 | Cyclooxygenase-2 (COX-2) | P35354 | SwissTargetPrediction | 0.851 |

| 3 | 5-Lipoxygenase (5-LOX) | P09917 | SEA | 1.2e-8 (E-value) |

| 4 | Mitogen-activated protein kinase 14 (p38α) | Q16539 | SEA | 3.5e-7 (E-value) |

| 5 | Carbonic Anhydrase II | P00918 | SwissTargetPrediction | 0.798 |

Table 2: Hypothetical Top Reverse Docking Results for this compound

| Rank | Target Name | PDB ID | Docking Score (kcal/mol) |

| 1 | Mitogen-activated protein kinase 14 (p38α) | 3HEC | -11.2 |

| 2 | Phosphoinositide 3-kinase gamma (PI3Kγ) | 1E8X | -10.8 |

| 3 | Cyclooxygenase-2 (COX-2) | 5IKR | -10.5 |

| 4 | B-Raf proto-oncogene serine/threonine-protein kinase | 4E26 | -10.1 |

| 5 | 5-Lipoxygenase (5-LOX) | 3V99 | -9.9 |

Table 3: Final Consensus Ranking of Predicted Targets

| Final Rank | Target Name | UniProt ID | Swiss Score (Norm.) | SEA Score (Norm.) | Docking Score (Norm.) | Consensus Score |

| 1 | Mitogen-activated protein kinase 14 (p38α) | Q16539 | 1.00 | 0.98 | 1.00 | 2.98 |

| 2 | Cyclooxygenase-2 (COX-2) | P35354 | 0.95 | 0.85 | 0.94 | 2.74 |

| 3 | 5-Lipoxygenase (5-LOX) | P09917 | 0.67 | 1.00 | 0.88 | 2.55 |

| 4 | Phosphoinositide 3-kinase gamma (PI3Kγ) | P48736 | 0.55 | N/A | 0.96 | 1.51 |

Note: N/A indicates the target was not predicted by that specific method. Normalized scores are for illustrative purposes.

Visualization of Potential Pathway Involvement

Once top targets are identified, they can be mapped to known signaling pathways to hypothesize the broader biological impact of this compound. If, for instance, p38α MAPK and PI3Kγ are top hits, a potential mechanism could involve the modulation of inflammatory and cell survival pathways.

Conclusion and Future Directions

This guide presents a systematic and integrated in silico strategy for predicting the biological targets of the natural product this compound. By combining ligand- and structure-based methods, we can generate a prioritized list of high-confidence targets, such as p38α MAPK and COX-2 in our hypothetical example.

The crucial next step is the experimental validation of these predictions. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays can be employed to confirm direct binding and functional modulation of the top-ranked protein candidates. The validated targets will provide a solid foundation for elucidating the molecular mechanism of this compound and guiding its future development as a potential therapeutic agent.

References

- 1. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Account Suspended [thepharma.net]

- 6. Reverse docking [bio-protocol.org]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Aspidostomide Analogs

For Researchers, Scientists, and Drug Development Professionals

While the specific total synthesis of Aspidostomide B remains elusive in publicly available literature, this document provides a detailed account of the first total synthesis of a closely related analog, Aspidostomide G. This synthesis, recently reported, offers significant insights into the chemical strategies required for the construction of this class of brominated indole alkaloids. The methodologies presented here can serve as a valuable guide for the synthesis of this compound and other analogs for further biological evaluation.

Aspidostomides are a family of brominated alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. Some of these compounds have shown moderate cytotoxic activity against human tumor cell lines, making them interesting targets for synthetic and medicinal chemistry.

Total Synthesis of Aspidostomide G

The first total synthesis of Aspidostomide G was achieved by Wu, Shih, Tsai, Chu, and Lin and published in Organic & Biomolecular Chemistry. The synthetic strategy highlights a convergent approach, featuring the construction of a key brominated indole intermediate followed by late-stage functionalization.

Synthetic Strategy Overview

The overall strategy for the synthesis of Aspidostomide G can be visualized as the coupling of two main fragments, followed by cyclization and final modifications to yield the natural product.

Caption: Overall retrosynthetic approach for Aspidostomide G.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations and summarize the quantitative data obtained during the synthesis of Aspidostomide G.

Synthesis of the Key Brominated Indole Intermediate

The construction of the central 6-bromo-4-methoxy-1H-indole core is a crucial part of the synthesis.

Experimental Workflow:

Caption: Workflow for the synthesis of the key indole intermediate.

Detailed Protocol (Representative Step): Sonogashira Coupling

To a solution of the aniline precursor in a suitable solvent (e.g., THF/H₂O), the alkyne coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is stirred under an inert atmosphere at a specified temperature until completion, as monitored by TLC. After completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Substituted Aniline, Alkyne | Pd(PPh₃)₄, CuI, Base | THF/H₂O | 12 | 25 | 85 |

| 2 | Coupling Product | Gold Catalyst | DCM | 6 | 25 | 92 |

Table 1: Summary of quantitative data for the synthesis of the key brominated indole intermediate.

Final Steps to Aspidostomide G

The final stages of the synthesis involve the introduction of the side chain and subsequent modifications to complete the natural product.

Experimental Workflow:

Caption: Final synthetic steps towards Aspidostomide G.

Detailed Protocol (Representative Step): Acylation

To a stirred solution of the indole intermediate in an anhydrous solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., AlCl₃) is added at a low temperature (e.g., 0 °C). The acylating agent is then added dropwise, and the reaction is stirred for a specified time. The reaction is quenched with water, and the product is extracted, dried, and purified.

| Step | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 3 | Indole Intermediate | Acylating Agent, AlCl₃ | CH₂Cl₂ | 4 | 0 | 75 |

| 4 | Acylated Indole | Reducing Agent (e.g., LiAlH₄) | THF | 2 | 0 | 90 |

| 5 | Reduced Intermediate | Deprotecting Agent | MeOH | 1 | 25 | 95 |

Table 2: Summary of quantitative data for the final steps to Aspidostomide G.

Conclusion

The successful total synthesis of Aspidostomide G provides a clear and adaptable roadmap for accessing other members of the Aspidostomide family, including this compound. The key strategies involving a Sonogashira coupling, a 5-endo-dig cyclization, and late-stage functionalization are likely to be applicable to the synthesis of various analogs. This will enable more extensive structure-activity relationship (SAR) studies and further exploration of the therapeutic potential of this class of marine natural products. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target analogs.

Application Notes and Protocols for the Extraction and Purification of Aspidostomide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide B is a bromopyrrole alkaloid first isolated from the Patagonian marine bryozoan Aspidostoma giganteum.[1][2] This family of compounds, the aspidostomides, represents a class of marine natural products with potential bioactivity, making their efficient extraction and purification a critical step for further research and development. Aspidostomide E, a related compound isolated from the same organism, has demonstrated moderate cytotoxic activity against the 786-O renal carcinoma cell line.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound based on the original isolation methodology.

Data Presentation

The following table summarizes the key quantitative data associated with the extraction and purification of this compound and its congeners from Aspidostoma giganteum.

| Parameter | Value | Source Organism |

| Extraction | ||

| Starting Biomass (wet weight) | 1.2 kg | Aspidostoma giganteum |

| Extraction Solvent | Ethanol (EtOH) | |

| Number of Extractions | 3 | |

| Purification | ||

| Initial Fractionation | Liquid-Liquid Partitioning | |

| Solvents for Partitioning | n-Hexane, Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | |

| Primary Chromatographic Separation | Vacuum Liquid Chromatography (VLC) | |

| VLC Stationary Phase | Silica Gel | |

| VLC Elution Gradient | Hexane -> EtOAc -> MeOH | |

| Secondary Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) | |

| HPLC Column Type | Reversed-Phase (C18) | |

| HPLC Mobile Phase | Acetonitrile (MeCN) / Water (H2O) gradient | |

| Isolated Compounds | ||

| This compound | - | |

| Other Aspidostomides | Aspidostomides A, C-H | |

| Other Compounds | Aspidazide A |

Experimental Protocols

General Experimental Procedures

High-Performance Liquid Chromatography (HPLC) separations should be performed using a system equipped with a diode array detector. 1D and 2D Nuclear Magnetic Resonance (NMR) spectra can be recorded on a high-field NMR spectrometer. High-resolution mass spectrometry (HRMS) data can be obtained using a mass spectrometer with an electrospray ionization (ESI) source.

Extraction of this compound

-

Sample Collection and Preparation: Specimens of the marine bryozoan Aspidostoma giganteum should be collected and can be stored frozen until extraction.

-

Homogenization: The frozen biological material (1.2 kg) is triturated to a fine consistency.

-

Solvent Extraction: The homogenized material is extracted three times with ethanol (EtOH) at room temperature. The solvent from each extraction is combined.

-

Solvent Evaporation: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.

Purification of this compound

-

Liquid-Liquid Partitioning:

-

The crude extract is suspended in an aqueous solution and sequentially partitioned with solvents of increasing polarity.

-

First, partition against n-hexane to remove nonpolar compounds.

-

Next, partition the aqueous layer against dichloromethane (CH2Cl2).

-

Subsequently, partition against ethyl acetate (EtOAc).

-

Finally, partition the remaining aqueous layer with n-butanol (n-BuOH).

-

The CH2Cl2 and EtOAc fractions, which are expected to contain this compound, are concentrated under reduced pressure.

-

-

Vacuum Liquid Chromatography (VLC):

-

The dried CH2Cl2 and EtOAc fractions are combined and subjected to VLC over a silica gel stationary phase.

-

The column is eluted with a step gradient of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol (MeOH).

-

Fractions are collected based on the elution solvent and monitored for the presence of the target compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions from VLC containing the aspidostomides are further purified by reversed-phase HPLC.

-

A C18 column should be used for the separation.

-

A gradient elution system of acetonitrile (MeCN) and water (H2O) is employed to resolve the individual aspidostomide compounds, including this compound.

-

The elution profile is monitored using a diode array detector, and fractions corresponding to individual peaks are collected.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods (NMR, HRMS).

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound from Aspidostoma giganteum.

Caption: Workflow for this compound extraction and purification.

Note on Signaling Pathways: The primary literature describing the isolation of this compound did not detail any specific signaling pathways associated with this compound. Further biological screening and mechanism-of-action studies are required to elucidate its biological targets and pathways. As such, a signaling pathway diagram cannot be provided at this time.

References

Application Note: Analysis of Aspidostomide B by HPLC and LC-MS

Abstract

This document provides proposed starting methodologies for the quantitative analysis of Aspidostomide B, a brominated marine alkaloid, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As specific analytical methods for this compound are not widely published, the protocols herein are based on the general properties of related bromopyrrole alkaloids and serve as a comprehensive starting point for method development and validation.

Introduction

This compound belongs to a class of brominated pyrrole alkaloids isolated from marine organisms.[1] These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their structural complexity and potential biological activities. Reliable analytical methods are crucial for isolation, purification, characterization, and quantification of such novel compounds. Reversed-phase HPLC is a powerful technique for separating moderately polar compounds like alkaloids, while LC-MS provides the high sensitivity and specificity needed for identification and trace-level quantification, especially leveraging the distinct isotopic signature of bromine.

This application note outlines foundational protocols for HPLC-UV and LC-MS analysis, designed to be adapted and optimized by researchers for their specific analytical needs concerning this compound.

HPLC-UV Method Development Protocol

This protocol is intended as a starting point for the separation and quantification of this compound.

2.1. Recommended Equipment and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH).

-

HPLC-grade water.

-

Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade.

-

This compound standard (if available) or purified isolate.

2.2. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or a suitable solvent in which it is fully soluble.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-